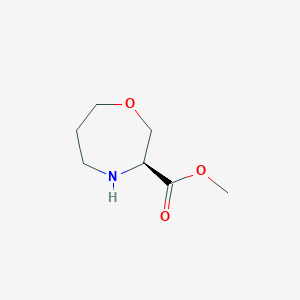

Methyl (S)-1,4-oxazepane-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (3S)-1,4-oxazepane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-5-11-4-2-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

CRRUZSQPTWFKCA-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)[C@@H]1COCCCN1 |

Canonical SMILES |

COC(=O)C1COCCCN1 |

Origin of Product |

United States |

Computational Chemistry Approaches for Methyl S 1,4 Oxazepane 3 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting geometries, energies, and various electronic properties that govern the reactivity of Methyl (S)-1,4-oxazepane-3-carboxylate.

The seven-membered 1,4-oxazepane (B1358080) ring is conformationally flexible, capable of adopting several arrangements in space such as chair, boat, and twist-boat forms. Geometry optimization using DFT, often with functionals like B3LYP, is employed to locate the minimum energy structures on the potential energy surface, thereby identifying the most stable conformers.

For substituted 1,4-oxazepane rings, computational studies have shown that chair-like conformations are typically the most energetically favorable. rsc.org The specific stereochemistry at the C3 position, as in this compound, along with the substitution pattern, influences the relative energies of these conformers. A thorough conformational search and subsequent geometry optimization are crucial to identify the global minimum and understand the molecule's preferred three-dimensional structure, which in turn dictates its biological activity and physical properties.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Chair | 0.00 | ~ ±60, ∓60, ±60 | >95 |

| Twist-Boat | ~ 3-5 | Variable | <5 |

| Boat | ~ 5-7 | Variable | <1 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy and spatial distribution of these orbitals in this compound are key indicators of its chemical behavior.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com For this compound, the HOMO is expected to have significant density on the nitrogen and oxygen atoms, making these the probable sites for electrophilic attack or protonation.

LUMO: The LUMO is the lowest energy orbital that can accept electrons, highlighting the molecule's electrophilic character. youtube.com The LUMO is likely to be centered around the carbonyl group of the methyl ester, suggesting this site is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an important descriptor of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com DFT calculations provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's reactivity profile. researchgate.net

| Orbital | Typical Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

|---|---|---|---|

| HOMO | -6.5 to -8.0 | Nitrogen, Ether Oxygen | Site of electrophilic attack, protonation |

| LUMO | -0.5 to -2.0 | Carbonyl Carbon (C=O) | Site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 7.0 | N/A | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other charged species. youtube.com The MEP map displays regions of negative and positive electrostatic potential on the molecule's electron density surface.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are located around the electronegative oxygen atoms of the carbonyl and ether functionalities, as well as the nitrogen atom. These areas are attractive to electrophiles and are indicative of hydrogen bond acceptor sites. researchgate.netresearchgate.net

Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms, particularly the N-H proton (if present and un-substituted) and the hydrogens on the carbon backbone. These are sites attractive to nucleophiles. researchgate.net

Neutral Potential (Green): Areas with intermediate potential, generally found over the carbon framework.

MEP analysis provides a qualitative guide to the molecule's reactivity, corroborating the predictions made by FMO theory and helping to understand non-covalent interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules. youtube.com For a flexible seven-membered ring system like the 1,4-oxazepane, MD simulations can reveal how the molecule moves, flexes, and changes its shape over time in a simulated environment (e.g., in a solvent like water).

MD simulations can track the transitions between different low-energy conformers, such as chair and boat forms, providing insight into the energy barriers separating them and the timescale of these conversions. This information is critical for understanding how the molecule's shape adapts to its environment or to the binding pocket of a biological target. The flexibility of seven-membered rings plays a significant role in their properties and interactions. scispace.com

Mechanistic Computational Studies of Oxazepane Formation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the cyclization reactions used to form the 1,4-oxazepane ring. researchgate.net DFT calculations can be used to model the entire reaction pathway of a proposed synthetic route, such as an intramolecular cyclization of an amino ether precursor. nih.govrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the thermodynamic feasibility and kinetic barriers of the reaction. This allows for the rationalization of experimental outcomes, such as product distributions and reaction rates, and aids in the optimization of synthetic strategies. nih.govnih.gov

A key aspect of mechanistic studies is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org Locating and analyzing the geometry and energy of the TS for the ring-closing step is crucial for understanding the reaction's kinetics.

Computational methods can precisely calculate the activation energy (the energy difference between the reactants and the TS), which is directly related to the reaction rate. For the formation of the 1,4-oxazepane ring, TS calculations can help explain the regioselectivity and stereoselectivity of the cyclization. rsc.org For example, by comparing the activation energies of competing pathways, researchers can predict which diastereomer is more likely to form, providing valuable guidance for asymmetric synthesis. nih.gov

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | Open-chain amino ether precursor | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier during C-N or C-O bond formation | +15 to +25 |

| Product | Cyclized 1,4-oxazepane ring | -5 to -15 |

Energy Profile Calculations and Thermochemical Insights

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of a molecule. By calculating the energies of different conformations, transition states, and intermediates, a comprehensive energy profile can be constructed. These profiles are crucial for understanding reaction mechanisms, predicting the most stable isomers, and determining kinetic and thermodynamic parameters.

Table 1: Illustrative Thermochemical Data for a 1,4-Oxazepane Derivative calculated using DFT

| Parameter | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -450.2 | kJ/mol |

| Standard Entropy (S°) | 380.5 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -285.7 | kJ/mol |

Note: The data in this table is illustrative for a generic 1,4-oxazepane derivative and not specific to this compound. The values are typical of what would be obtained from DFT calculations.

Role of Asymmetry and Substrate Conformation in Stereocontrol

The stereochemistry of this compound, specifically the (S) configuration at the 3-position, plays a crucial role in its chemical behavior and biological activity. Computational studies are particularly insightful for understanding how this asymmetry influences the conformation of the seven-membered ring and, consequently, the stereochemical outcome of its reactions.

In the synthesis of chiral polysubstituted oxazepanes, mechanistic studies combining computational and experimental approaches have confirmed the significant role of the asymmetry of chiral intermediates. nih.gov For reactions involving haloetherification to form the oxazepane ring, it has been shown that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov Computational modeling can predict the most stable conformations of the starting materials and intermediates, thereby providing a rationale for the observed stereoselectivity.

Table 2: Example of Relative Energies of Different Conformations of a Chiral 1,4-Oxazepane

| Conformation | Relative Energy (kcal/mol) |

| Chair 1 | 0.00 |

| Chair 2 | 1.25 |

| Twist-Boat 1 | 2.80 |

| Twist-Boat 2 | 3.15 |

| Boat | 4.50 |

Note: This table presents hypothetical relative energy values to illustrate the typical energy differences between conformations of a 1,4-oxazepane ring as would be determined by computational methods.

Computational Spectroscopic Predictions for Structural Assignment and Verification

Computational spectroscopy is a powerful tool for the verification of molecular structures. By predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and comparing them with experimental spectra, the proposed structure of a synthesized compound can be confirmed.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For complex organic molecules, this method can assist in the full assignment of ¹H and ¹³C NMR spectra, including the differentiation of diastereotopic protons and carbons. nih.gov

While a specific computational NMR study for this compound is not available in the cited literature, the methodology is well-established. A typical study would involve optimizing the geometry of the molecule and then performing GIAO calculations to predict the ¹H and ¹³C chemical shifts. These predicted values would then be correlated with the experimental spectrum to provide a confident structural assignment. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts. nih.gov

Table 3: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a 1,4-Oxazepane Derivative

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C2 | 75.8 | 76.2 |

| C3 | 58.1 | 58.9 |

| C5 | 52.4 | 53.0 |

| C6 | 28.9 | 29.5 |

| C7 | 70.3 | 71.1 |

| C=O | 172.5 | 173.4 |

| OCH₃ | 52.1 | 52.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical correlation between experimental and DFT-predicted NMR chemical shifts for a related molecule.

Mechanistic Investigations of Reactions Involving Methyl S 1,4 Oxazepane 3 Carboxylate

Elucidation of Ring-Forming Reaction Mechanisms

The formation of the 1,4-oxazepane (B1358080) ring is a critical step in the synthesis of Methyl (S)-1,4-oxazepane-3-carboxylate and its derivatives. Understanding the underlying mechanisms is crucial for controlling the reaction's outcome and optimizing synthetic strategies.

Detailed Steps of Cyclization Reactions

The synthesis of the 1,4-oxazepane ring often involves intramolecular cyclization reactions. One prominent method is the 7-endo cyclization through haloetherification. nih.govacs.org This process involves the reaction of a suitable acyclic precursor containing both a nucleophilic hydroxyl group and an electrophilic carbon center, often activated by a halogen.

Another approach involves the base-promoted exo-dig cyclization of alkynyl alcohols, which proceeds via a hydroalkoxylation mechanism. nih.govacs.org Computational studies, including Density Functional Theory (DFT), have been employed to support the proposed mechanism. nih.gov The formation of 1,4-oxazepine (B8637140) rings from 1,8-naphthyridine (B1210474) derivatives with peroxy acid has also been studied using molecular orbital methods, which helped in predicting the reaction products. nih.govresearchgate.net

Furthermore, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of N-acyl amino acid precursors. nih.gov The success of this ring-closure is dependent on the nature of the N-protecting group, with the use of a removable p-methoxybenzyl (PMB) group proving effective. nih.gov

Identification of Key Intermediates and Transition States

Mechanistic studies, often combining computational and experimental approaches, have been instrumental in identifying key intermediates and transition states in the formation of the 1,4-oxazepane ring. In the haloetherification route, a chiral bromonium intermediate has been identified as a key species. nih.govacs.org Computational analysis suggests that this intermediate is formed without a transition state. nih.gov

The study of the reaction of 1,8-naphthyridine derivatives with peroxy acid has involved the calculation of energies of the molecules along the reaction paths and the identification of transition states that lead to the experimentally observed products. nih.govresearchgate.net In Pd-catalyzed carboamination reactions to form saturated 1,4-benzodiazepines, a related seven-membered ring system, organized boat-like transition states have been proposed to explain the observed stereochemical outcomes. nih.gov

Control and Origins of Regioselectivity and Stereoselectivity

The control of regioselectivity and stereoselectivity is a paramount challenge and a key focus in the synthesis of polysubstituted chiral 1,4-oxazepanes. In the haloetherification method, the asymmetry of the chiral bromonium intermediate plays a crucial role in determining the regioselectivity of the cyclization. nih.govacs.org The stereoselectivity, on the other hand, is primarily dictated by the conformation of the substrate. nih.gov

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of cleavage conditions for a polymer-supported intermediate was found to significantly influence the outcome. rsc.orgnih.gov Cleavage with trifluoroacetic acid (TFA) alone led to spontaneous lactonization, while a mixture of TFA and triethylsilane (Et3SiH) yielded the desired 1,4-oxazepane derivatives, albeit as a mixture of diastereomers. rsc.orgnih.gov The substitution pattern of the starting materials also impacted the regioselectivity and stereoselectivity of the reaction. rsc.org Gold-catalyzed cyclization reactions have also been investigated, where the electronic properties of substituents on the alkyne moiety were found to be critical in directing the reaction towards either 7-endo-dig or 6-exo-dig cyclization. nih.gov

Reactivity of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring system exhibits a range of reactivities, allowing for further functionalization and transformation. Understanding these pathways is essential for the application of this compound as a building block in organic synthesis.

Nucleophilic and Electrophilic Activation Pathways

The atoms within the 1,4-oxazepane ring can act as either nucleophiles or electrophiles, depending on the reaction conditions and the nature of the reacting species. youtube.comyoutube.com The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic and can be activated under basic conditions. researchgate.net Conversely, electrophilic activation can occur at the carbon atoms adjacent to the oxygen or nitrogen atoms, particularly when these heteroatoms are protonated or coordinated to a Lewis acid. nih.govnih.gov

Boronic acids have emerged as versatile catalysts for both nucleophilic and electrophilic activation of alcohols, a functional group present in precursors to the oxazepane ring. nih.govnih.gov By modifying the electronic properties of the boronic acid catalyst, it is possible to switch between these two activation modes. nih.gov For instance, a moderately acidic boronic acid can facilitate nucleophilic activation of a diol, while a highly acidic analog can promote electrophilic activation. nih.gov

| Activation Type | Key Features | Catalyst Example |

| Nucleophilic | Enhancement of nucleophilicity of a functional group (e.g., hydroxyl). | Benzoxazaborine |

| Electrophilic | Generation of a carbocation-like intermediate. | Highly acidic benzoxazaborine analog |

Ring-Opening and Ring-Expansion Transformations

The 1,4-oxazepane ring, being a seven-membered heterocycle, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations can be driven by the release of ring strain or by the introduction of reagents that favor such rearrangements. chemistrysteps.com

Ring-opening reactions can be initiated by nucleophilic attack at one of the electrophilic centers of the ring, leading to cleavage of a C-O or C-N bond. magtech.com.cn The regioselectivity of such openings is influenced by both steric and electronic factors. magtech.com.cn

Ring-expansion reactions can transform the seven-membered oxazepane ring into larger heterocyclic systems. sioc-journal.cnrsc.org These reactions can be promoted by various reagents and reaction conditions, offering a pathway to structurally diverse molecules. For example, the reaction of 4-chloromethyl-2-oxotetrahydropyrimidines with certain nucleophiles can lead to the formation of 1,3-diazepin-2-ones, representing a ring expansion. rsc.org

Mechanistic Aspects of Carboxylate Group Transformations

The carboxylate moiety of this compound is a focal point for a variety of chemical transformations. A thorough understanding of the mechanisms governing these reactions is essential for the strategic development of new synthetic methodologies and novel molecular entities.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a synthetically useful transformation, though it often requires specific structural features or reaction conditions. For compounds like this compound, which are derivatives of β-amino acids, decarboxylation is not always a straightforward process.

One potential pathway for decarboxylation is through a concerted mechanism involving a cyclic transition state, particularly if the carboxylate is in a β-position to another carbonyl group. masterorganicchemistry.com This process typically requires heating and results in an enol intermediate that tautomerizes to the final product. masterorganicchemistry.comyoutube.com In the case of simple carboxylic acids, decarboxylation can be achieved by heating the corresponding sodium salt with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This process involves the removal of the -COOH or -COONa group and its replacement with a hydrogen atom. libretexts.org

A common laboratory method for the decarboxylation of esters is the Krapcho decarboxylation. While not explicitly detailed for this compound in the provided results, the general mechanism involves heating the ester with a salt (commonly a halide) in a polar aprotic solvent. This would proceed via nucleophilic attack of the anion on the methyl group of the ester, forming a carboxylate salt. Subsequent loss of CO2 would generate a carbanion at the C3 position, which is then protonated to yield 1,4-oxazepane.

The malonic ester synthesis provides a well-established precedent for decarboxylation as a key step. libretexts.org In this sequence, a malonic ester is alkylated and then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield a substituted carboxylic acid. libretexts.org This highlights the utility of having a second activating group to facilitate the loss of carbon dioxide.

Catalytic Considerations in Oxazepane Chemistry

Catalysis is a cornerstone of modern organic synthesis, and the chemistry of oxazepanes is no exception. Both transition metal and acid/base catalysis provide powerful tools for the construction and functionalization of the oxazepane ring system.

Role of Transition Metal Catalysis

Transition metals play a crucial role in a wide array of organic transformations, and their application in oxazepane chemistry allows for the formation of complex structures with high efficiency and selectivity.

Palladium catalysts, for instance, are widely used in cross-coupling reactions. While direct functionalization of the C-H bonds of the oxazepane ring can be challenging, derivatives bearing appropriate handles (such as halides) can readily participate in reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is employed to reduce nitro groups in precursors to 1,4-oxazepane-6-carboxylic acid derivatives, which aids in the separation of diastereomers.

Molybdenum catalysts have shown utility in the cyclodehydration of serine derivatives to form oxazolines, a reaction that proceeds via an amide activation mechanism. nih.gov This suggests the potential for similar metal-catalyzed cyclization strategies in the synthesis of the oxazepane core itself.

Furthermore, rhodium catalysis is instrumental in the decarbonylation of aldehydes, and zirconium complexes are used to transform alkenes and alkynes into a variety of functional groups. youtube.com These methodologies, while not directly applied to this compound in the provided information, represent the broad potential of transition metal catalysis in manipulating complex organic molecules.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Heterocyclic Synthesis

| Catalyst Type | Reaction | Mechanistic Role |

| Palladium (Pd) | Cross-Coupling | Facilitates the formation of C-C and C-N bonds. |

| Platinum (Pt) | Hydrogenation | Catalyzes the addition of hydrogen across double bonds. |

| Molybdenum (Mo) | Cyclodehydration | Activates amides for intramolecular cyclization. nih.gov |

| Gold (Au) | π-System Activation | Coordinates to alkynes, rendering them susceptible to nucleophilic attack. youtube.com |

Influence of Acid/Base Catalysis on Reaction Pathways

Acid and base catalysis are fundamental to controlling the reactivity of this compound and its precursors, influencing reaction rates and directing the course of chemical transformations.

Acid Catalysis:

Trifluoroacetic acid (TFA) is used to cleave polymer-supported precursors, leading to the formation of 1,4-oxazepane derivatives. rsc.orgresearchgate.net The mechanism involves protonation of a silyl (B83357) protecting group, followed by intramolecular cyclization. rsc.org The presence of a reducing agent like triethylsilane (Et3SiH) in the cleavage cocktail can alter the reaction outcome, favoring the formation of the oxazepane ring over a lactone. rsc.orgresearchgate.net

Base Catalysis:

In a synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, hydrolysis of a methyl ester was achieved using lithium bromide and triethylamine (B128534) in wet acetonitrile (B52724). researchgate.netspinchem.com This demonstrates a base-mediated pathway for the transformation of the carboxylate group. Lipase, a type of enzyme, has also been employed for the regioselective lactamization in the synthesis of a key intermediate, showcasing the power of biocatalysis. researchgate.netspinchem.com

Table 2: Acid/Base Catalyzed Reactions in Oxazepane Synthesis

| Catalyst | Reaction | Role of Catalyst | Reference |

| Trifluoroacetic acid (TFA) | Cleavage and Cyclization | Protonation and activation for intramolecular reaction. | rsc.orgresearchgate.net |

| Triethylsilane (Et3SiH) | Reductive Cyclization | Acts as a hydride source to influence product distribution. | rsc.orgresearchgate.net |

| LiBr/Et3N | Ester Hydrolysis | Base-mediated cleavage of the methyl ester. | researchgate.netspinchem.com |

| Lipase | Lactamization | Enzyme-catalyzed regioselective ring formation. | researchgate.netspinchem.com |

Applications in Advanced Synthetic Methodologies

Methyl (S)-1,4-oxazepane-3-carboxylate as a Chiral Building Block

The stereochemically defined structure of this compound makes it an ideal starting material for asymmetric synthesis. The "(S)" configuration at the C3 position serves as a chiral pool element, enabling the transfer of chirality to more complex target molecules and avoiding the need for challenging enantioselective steps later in a synthetic sequence.

The 1,4-oxazepane (B1358080) scaffold is a prominent feature in numerous biologically active compounds, recognized for its unique physicochemical and pharmacological properties. researchgate.net Compounds incorporating this seven-membered heterocycle have demonstrated potential as anticonvulsant and antifungal agents. researchgate.net The synthesis of novel 1,4-oxazepane-5-carboxylic acids with two stereocenters has been accomplished using polymer-supported homoserine as a starting material. researchgate.netnih.gov This solid-phase approach involves the alkylation of a resin-bound N-phenacyl nitrobenzenesulfonamide, followed by cleavage and spontaneous cyclization to form the oxazepane ring. researchgate.netnih.gov

While direct use of this compound is not explicitly detailed in this specific methodology, the principles of forming the oxazepane ring are highly relevant. The inherent reactivity of the secondary amine in this compound allows it to act as a nucleophile in intramolecular cyclization reactions, a key step in the formation of more elaborate heterocyclic systems. For instance, functionalization of the nitrogen atom with a suitable electrophile containing a leaving group could set the stage for an intramolecular cyclization to forge a new ring fused to the oxazepane core.

A general approach for synthesizing 1,4-oxazepine (B8637140) derivatives involves the base-promoted exo-dig cyclization of alkynyl alcohols. acs.orgnih.gov This highlights a potential pathway where the oxazepane nitrogen of a suitably modified derivative could participate in intramolecular additions to unsaturated systems, leading to novel and complex heterocyclic structures.

The construction of polycyclic and fused ring systems is a central theme in medicinal chemistry, as these rigid scaffolds can orient functional groups in precise three-dimensional arrangements, enhancing binding affinity and selectivity for biological targets. Methodologies for creating fused morpholine (B109124) systems, such as [6+7] and [6+6] fused structures, have been developed from polymer-supported intermediates, demonstrating the feasibility of building upon existing heterocyclic cores. nih.gov

By analogy, this compound can serve as a foundational scaffold for creating fused heterocycles. The secondary amine is a prime site for introducing a side chain that can subsequently undergo an intramolecular cyclization reaction. For example, N-alkylation with a halo-aromatic system could be followed by an intramolecular Buchwald-Hartwig amination or a related C-N bond-forming reaction to construct a fused aromatic ring, yielding a benzodiazepine-like structure. The synthesis of 1,4-benzodiazepines has been achieved through intramolecular C-N bond coupling, showcasing a relevant strategy. mdpi.com

Furthermore, tandem reactions involving an initial intermolecular coupling followed by an intramolecular ring-opening or cyclization have been used to create polycyclic systems from other heterocycles. This suggests that the oxazepane ring could be elaborated into more complex polycyclic architectures through carefully designed reaction sequences.

Strategies for Further Functionalization and Diversification of the Oxazepane Scaffold

The utility of this compound as a synthetic intermediate is greatly enhanced by the ease with which its core structure can be functionalized and diversified. The secondary amine and the methyl ester are the primary handles for modification.

N-Functionalization: The secondary amine is readily susceptible to a variety of transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce a wide range of substituents at the N4 position. Regioselective alkylation at the nitrogen of similar benzodiazepine (B76468) systems has been successfully demonstrated on a solid support. nih.gov

N-Acylation: Amide bond formation via reaction with acyl chlorides, anhydrides, or carboxylic acids using standard coupling reagents (e.g., HATU, HBTU) allows for the introduction of diverse acyl groups. researchgate.netarkat-usa.orgfishersci.itnih.gov This is a common strategy for building complexity and modulating the electronic properties of the nitrogen atom.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl moieties to the nitrogen atom, significantly expanding the accessible chemical space.

Ester Modification: The methyl ester at the C3 position can be manipulated through several standard transformations:

Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce further diversity.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes facilitated by a Lewis acid catalyst.

Reduction: Reduction of the ester to a primary alcohol using reagents like lithium aluminum hydride provides a new site for functionalization, for example, through etherification or oxidation to an aldehyde.

The following table summarizes potential functionalization strategies for the oxazepane scaffold:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |

|---|---|---|---|

| Secondary Amine (N4) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DIPEA) | Tertiary Amine |

| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent (e.g., HATU, EDC) | Amide | |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl Amine | |

| Methyl Ester (C3) | Hydrolysis | Base (e.g., LiOH, NaOH) then Acid workup | Carboxylic Acid |

| Amidation | Amine, Heat or Lewis Acid | Amide | |

| Reduction | Reducing agent (e.g., LiAlH₄, LiBH₄) | Primary Alcohol |

Role as a Synthetic Intermediate for Structurally Related Compounds

The functionalized derivatives of this compound are valuable intermediates for the synthesis of a wide array of structurally related compounds, including ligands for biological targets and novel biomimetic structures.

The 1,4-oxazepane scaffold is a key component in the design of ligands for various biological targets. For example, a series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D₄ receptor, which is a target for antipsychotic drugs. acs.orgnih.gov In these studies, the size of the oxazepane ring and the nature of the substituents were found to be important for binding affinity. acs.orgnih.gov The chiral center in this compound provides an additional layer of structural definition that can be exploited to achieve specific interactions within a protein binding pocket.

The functional handles on the molecule allow for the systematic exploration of structure-activity relationships (SAR). By varying the substituents on the nitrogen and modifying the ester group, libraries of compounds can be generated and screened for activity against specific protein targets. arxiv.orgnih.govnih.gov The design of such libraries can be guided by computational modeling to predict favorable interactions. arxiv.org

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. mdpi.comrsc.org The unique properties of PNAs, such as high binding affinity and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications. researchgate.netnih.gov

A key area of PNA research is the development of monomers with constrained backbones to pre-organize the structure for enhanced binding and selectivity. researchgate.netnih.govnih.gov The rigid, chiral framework of this compound makes it an intriguing candidate for the development of novel, constrained PNA monomers. While the direct synthesis of a PNA monomer from this specific compound has not been explicitly reported, a plausible synthetic route can be envisioned.

The synthesis would likely involve the hydrolysis of the methyl ester to the carboxylic acid, followed by attachment of a nucleobase (such as adenine, guanine, cytosine, or thymine) to the oxazepane nitrogen. This could be achieved through a multi-step sequence involving protection of the carboxylic acid, N-alkylation with a protected nucleobase precursor, and subsequent deprotection. The resulting molecule would be a chiral, seven-membered ring PNA monomer that could be incorporated into PNA oligomers using standard solid-phase synthesis techniques. nih.govbiosearchtech.com The constrained conformation of the oxazepane ring would be expected to influence the helical structure and hybridization properties of the resulting PNA strand.

The table below outlines a hypothetical synthetic sequence for a thymine-based oxazepane PNA monomer starting from this compound.

| Step | Transformation | Potential Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ester Hydrolysis | LiOH, H₂O/THF | (S)-1,4-Oxazepane-3-carboxylic acid |

| 2 | Carboxylic Acid Protection | BnBr, Base | Benzyl (S)-1,4-oxazepane-3-carboxylate |

| 3 | N-Alkylation with Nucleobase Precursor | 1-(2-Bromoethyl)thymine, Base | Protected Thymine-Oxazepane Monomer |

| 4 | Deprotection | H₂, Pd/C | (S)-4-(2-(Thymin-1-yl)ethyl)-1,4-oxazepane-3-carboxylic acid (PNA Monomer) |

Green Chemistry Approaches in Oxazepane Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, focusing on the design of products and processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of 1,4-oxazepane scaffolds, while not extensively documented for this compound specifically, can be inferred from methodologies applied to related heterocyclic compounds. Key green chemistry principles include the use of alternative energy sources, safer solvents, and processes that improve atom economy.

Microwave-assisted synthesis is a cornerstone of green chemistry, utilizing microwave irradiation to heat reactions. nih.gov Unlike conventional heating methods that rely on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govrsc.org

While specific microwave-enhanced protocols for this compound are not prominently reported in the literature, the synthesis of related benzo-fused arkat-usa.orgnih.govoxazinones provides a strong case for its potential applicability. In these cases, microwave irradiation has been shown to be highly efficient for key cyclization steps. For instance, the synthesis of substituted benzo[b] arkat-usa.orgnih.govoxazin-3-ones, which traditionally requires 2-10 hours under conventional heating, can be completed in just a few minutes with moderate to excellent yields using microwave assistance. psu.edukoreascience.kr This acceleration is achieved by efficiently promoting reactions like the Smiles rearrangement, a critical step in forming the oxazine (B8389632) ring. psu.edukoreascience.kr

The established protocols for related structures demonstrate broad substrate scope and high functional group tolerance, suggesting that a similar approach could be developed for the intramolecular cyclization required to form the 1,4-oxazepane ring system from suitable acyclic precursors. arkat-usa.org The significant reduction in time and potential for solvent-free conditions make it an attractive green alternative. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzo[b] arkat-usa.orgnih.govoxazin-3-one Derivatives Data based on analogous heterocyclic systems.

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzyl-2-(2,3-dichlorophenoxy)acetamide | Conventional | Not specified | 85% | psu.edu |

| Benzo[b] arkat-usa.orgnih.govoxazin-3(4H)-one derivative | Conventional | 2-10 hours | Moderate | koreascience.kr |

| Benzo[b] arkat-usa.orgnih.govoxazin-3(4H)-one derivative | Microwave | A few minutes | Moderate to Excellent | koreascience.kr |

| 2H-Benzo[b] arkat-usa.orgnih.govoxazine derivative | Microwave | 3-5 minutes | 70-86% | researchgate.net |

Applications of Flow Chemistry in Oxazepane Synthesis

Flow chemistry, or continuous flow processing, is another powerful technology that aligns with green chemistry principles. Reactions are performed in a continuously flowing stream within a network of tubes or microreactors, rather than in a batch-wise fashion. durham.ac.uk This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved product consistency, and straightforward scalability. nih.gov

The application of flow chemistry to the synthesis of this compound has not been specifically detailed. However, its utility in constructing chiral molecules and handling reactive intermediates makes it a highly relevant and promising technique. nih.gov The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, for example, involves multiple steps including the use of protecting groups and a final cyclization. rsc.orgnih.gov Such multi-step sequences are particularly amenable to flow chemistry, which allows for the "telescoping" of reactions, where the output from one reactor flows directly into the next, minimizing manual handling and purification of intermediates. nih.gov

Furthermore, flow chemistry is exceptionally well-suited for reactions involving hazardous or difficult-to-handle reagents, such as reactive gases. For instance, the synthesis of carboxylic acids via carboxylation of Grignard reagents using carbon dioxide (CO₂) can be efficiently and safely performed in a tube-in-tube gas permeable membrane reactor. durham.ac.uk This setup allows for precise control of the gas-liquid reaction, leading to high yields and purity. durham.ac.uk Given that the target molecule is a carboxylate, such flow-based carboxylation techniques could potentially be adapted for its synthesis or the synthesis of its precursors. The ability to operate these systems continuously for extended periods also facilitates large-scale production. nih.gov

Table 2: Example of Flow Chemistry Application: Synthesis of Carboxylic Acids using a Tube-in-Tube Reactor Data based on a general method for carboxylation of Grignard reagents.

| Starting Material (Grignard Reagent) | Product (Carboxylic Acid) | CO₂ Pressure | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | Benzoic acid | >3 bar | Excellent | >97% | durham.ac.uk |

| Mesitylmagnesium bromide | 2,4,6-Trimethylbenzoic acid | >3 bar | Excellent | >97% | durham.ac.uk |

| Ethylmagnesium bromide | Propanoic acid | >3 bar | Good | >97% | durham.ac.uk |

| Ethynylmagnesium bromide | Propiolic acid | >3 bar | Good | >97% | durham.ac.uk |

Future Directions in Methyl S 1,4 Oxazepane 3 Carboxylate Research

Development of Novel Asymmetric Synthetic Routes with Enhanced Atom Economy

Current synthetic approaches to the 1,4-oxazepane (B1358080) core often rely on multi-step sequences that may not be optimal in terms of atom economy. Future research should prioritize the development of more efficient and sustainable methods for the synthesis of Methyl (S)-1,4-oxazepane-3-carboxylate.

One promising avenue is the exploration of catalytic enantioselective methods. For instance, the development of a catalytic (4+3) cycloaddition reaction could provide a direct and highly atom-economical route to the 1,4-oxazepane ring system. Another approach could involve the use of N-propargylamines as versatile building blocks, which have shown promise in the synthesis of related 1,4-oxazepane derivatives through routes with high atom economy. rsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a closely related structure, has been reported from polymer-supported homoserine, suggesting that solid-phase synthesis techniques could also be adapted and optimized for the production of this compound. rsc.orgnih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic (4+3) Cycloaddition | High atom economy, direct access to the core structure | Catalyst design and control of stereoselectivity |

| N-Propargylamine-based Routes | Readily available starting materials, potential for diversity | Regio- and stereochemical control during cyclization |

| Optimized Solid-Phase Synthesis | Amenable to library synthesis, simplified purification | Cleavage conditions, maintaining stereochemical integrity |

Exploration of Underutilized Reactivity Profiles for Broadened Synthetic Utility

The reactivity of this compound remains largely unexplored. As a cyclic α-amino acid ester, it possesses several functional handles—the secondary amine, the ester, and the ether linkage—that could be exploited in a variety of chemical transformations.

Future work should focus on systematically investigating the reactivity of this scaffold. For example, the secondary amine could serve as a nucleophile in various coupling reactions or as a handle for the introduction of diverse substituents. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be used in amide bond formations or other derivatizations. Furthermore, the conformational rigidity of the seven-membered ring could lead to unique stereochemical outcomes in reactions at the α-carbon. The reactivity of α-amino acids with aldehydes, for instance, can lead to decarboxylation and/or deamination products, and similar transformations could be explored for this cyclic analogue. libretexts.org The development of methods for the synthesis of cyclic α-amino acid derivatives through techniques like ring-closing metathesis highlights the potential for transforming such scaffolds into more complex structures. acs.orgnih.govnih.gov

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry offers powerful tools for accelerating the development of synthetic routes and for gaining a deeper understanding of reaction mechanisms. For a molecule like this compound, computational modeling can be particularly valuable.

Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the 1,4-oxazepane ring, which is crucial for understanding its reactivity and for designing stereoselective reactions. beilstein-journals.orgacs.orgrsc.orgmdpi.comnih.govnih.gov Furthermore, computational modeling can be used to elucidate the mechanisms of potential new reactions, helping to optimize reaction conditions and to predict the stereochemical outcomes. rsc.orgacs.org Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and for identifying promising new synthetic routes. chemrxiv.orgnih.govrsc.org

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies | Prediction of stable conformers, elucidation of reaction pathways |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution | Understanding of solvent effects and conformational flexibility |

| Machine Learning (ML) | Predictive synthesis, retrosynthetic analysis | Identification of novel and efficient synthetic routes |

Integration into Supramolecular Chemistry and Advanced Materials Science

The inherent chirality and defined three-dimensional structure of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced materials.

In supramolecular chemistry, this compound could be incorporated into larger host molecules or used as a chiral guest to probe the stereochemical environment of host-guest complexes. The development of chiral metal-organic frameworks (MOFs) highlights the potential for using chiral building blocks to create materials with applications in enantioselective separations and catalysis. nih.gov The integration of chiral heterocyclic compounds into materials science has led to the development of materials with unique optical and electronic properties. chiralpedia.comyoutube.com The chiral nature of this compound could be harnessed to create novel chiral polymers, liquid crystals, or other functional materials with applications in areas such as asymmetric catalysis and chiroptical devices. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl (S)-1,4-oxazepane-3-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified "General Procedure A" (as described for ethyl 1,4-oxazepane-3-carboxylate) involves reacting activated esters with amines under mild conditions . Yield optimization may include adjusting stoichiometry, solvent polarity (e.g., THF vs. DCM), and temperature. Evidence from analogous syntheses shows yields as low as 23% initially, which can be improved to ~70% via column chromatography with EtOAc + 0.25% Et₃N to mitigate polar byproducts .

Q. How is the stereochemical purity of this compound validated?

- Methodology : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) is standard. Complementary techniques include optical rotation measurements and ¹H-NMR analysis of diastereotopic protons (e.g., splitting patterns in oxazepane ring protons) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- ¹H/¹³C-NMR : Key signals include the methyl ester (δ ~3.7 ppm in ¹H; δ ~52 ppm in ¹³C) and oxazepane ring protons (δ 3.1–4.2 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and secondary amine (N–H stretch at ~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow GHS guidelines for carbamates (e.g., P201/P202: obtain safety instructions before use). Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should comply with local regulations for organic solvents and amines .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example, SHELXL refines anisotropic displacement parameters to confirm the (S)-configuration and oxazepane ring puckering . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies are effective for analyzing impurities in synthetic batches?

- Methodology :

- HPLC-MS : Identify byproducts (e.g., ethyl ester analogs from incomplete methylation) using reverse-phase C18 columns and ESI-MS .

- NMR DOSY : Differentiates impurities via diffusion coefficients, especially for residual solvents or unreacted intermediates .

Q. How can computational modeling predict biological activity or receptor binding?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GABA receptors (common for oxazepane derivatives). SMILES notation (e.g., CCOC(=O)C1C(O)NCCS1) enables database searches for analogous bioactive compounds .

- DFT Calculations : B3LYP/6-31G(d) optimizations predict electron density maps for reactive sites (e.g., ester carbonyl nucleophilicity) .

Q. What experimental designs address low reproducibility in enantioselective syntheses?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent, time). For example, Jacobsen’s thiourea catalysts may improve enantiomeric excess (ee) >90% .

- Kinetic Resolution : Monitor ee via chiral HPLC at multiple timepoints to identify racemization risks .

Q. How do solvent effects influence reaction mechanisms in oxazepane ring formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.